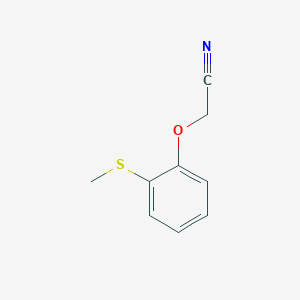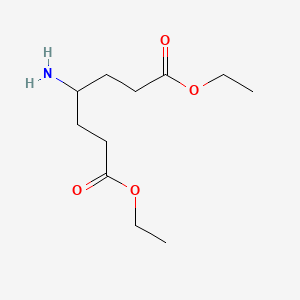
Diethyl 4-aminoheptanedioate
Vue d'ensemble
Description
Diethyl 4-aminoheptanedioate is an organic molecule used in various scientific experiments. It has a molecular formula of C11H21NO4 and a molecular weight of 231.29 .
Molecular Structure Analysis
The molecular structure of Diethyl 4-aminoheptanedioate consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 4-aminoheptanedioate can be inferred from its molecular structure. It has a molecular weight of 231.29 . Detailed properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- Cyclocondensation Products : Diethyl 4-aminoheptanedioate derivatives have been involved in reactions with polyfunctional amines to afford bicyclic and tricyclic compounds, suggesting their utility in constructing complex molecular architectures for various chemical applications (Winnik, 1995).
- Asymmetric Synthesis : These compounds have also been used in the asymmetric synthesis of ethyl d-ido-4-heptulosuronate derivatives, showcasing their potential in enantioselective organic synthesis (Lemaire-Audoire & Vogel, 1999).
Medicinal Chemistry and Pharmacology
- α-Glucosidase Inhibitors : Novel diethyl phosphonate compounds synthesized from diethyl 4-aminoheptanedioate analogs have shown strong α-glucosidase inhibitory activity, indicating their potential as therapeutic agents for diabetes and related metabolic disorders (Shaik et al., 2020).
- Antibacterial Activity : Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate, a compound synthesized from diethyl 4-aminoheptanedioate, has demonstrated bactericidal effects against both Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibacterial agents (Boukhssas et al., 2017).
Materials Science and Corrosion Inhibition
- Corrosion Inhibitors : Phosphonate derivatives of diethyl 4-aminoheptanedioate have been studied for their inhibition effects on mild steel corrosion, suggesting their application in industrial settings to protect metals from acidic environments (Gupta et al., 2017).
Propriétés
IUPAC Name |
diethyl 4-aminoheptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZQWYOOJPFYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-aminoheptanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




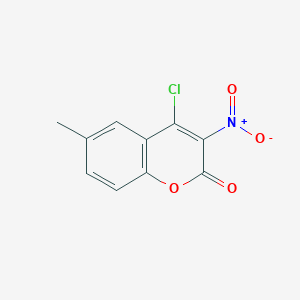
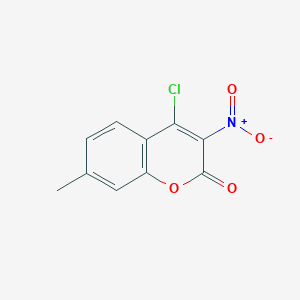




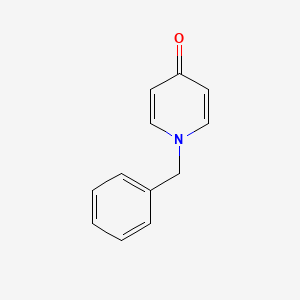

![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)

